

# Petrelintide: A Technical Overview of its Effects on Glucose Metabolism and Insulin Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Petrelintide (ZP8396) is a novel, long-acting amylin analogue in development for the treatment of obesity and type 2 diabetes.[1] As a potent agonist for both amylin and calcitonin receptors, petrelintide mimics the physiological effects of the endogenous hormone amylin, which is cosecreted with insulin and plays a crucial role in glucose homeostasis and appetite regulation.[2] [3][4] Early clinical trials have demonstrated significant weight loss with a favorable tolerability profile, positioning petrelintide as a potential alternative or complement to existing incretin-based therapies.[5][6] This technical guide provides a comprehensive overview of petrelintide's mechanism of action, its observed effects on metabolic parameters, and the methodologies employed in its clinical evaluation, with a specific focus on its role in glucose metabolism and insulin sensitivity.

# Introduction: The Role of Amylin in Metabolic Regulation

Amylin is a 37-amino-acid peptide hormone produced by pancreatic  $\beta$ -cells and co-secreted with insulin in response to nutrient intake.[7][8] It acts as a key regulator of postprandial glucose levels through several central nervous system-mediated effects:



- Suppression of Glucagon Secretion: Amylin inhibits the post-meal release of glucagon, thereby reducing hepatic glucose production.[2]
- Delayed Gastric Emptying: It slows the rate at which food is emptied from the stomach, which helps to moderate the influx of glucose into the bloodstream.[2][3][9]
- Induction of Satiety: Amylin acts on receptors in the area postrema of the hindbrain to promote a feeling of fullness, reducing overall food intake.[8]

**Petrelintide** is a 36-amino-acid acylated peptide designed as a long-acting analogue of human amylin, suitable for once-weekly subcutaneous administration.[2][3] Its enhanced chemical and physical stability at a neutral pH allows for potential co-formulation with other peptide-based therapies.[7][10]

### **Mechanism of Action and Signaling Pathways**

**Petrelintide** exerts its effects by activating amylin receptors (AMYRs) and the calcitonin receptor (CTR).[4][8] AMYRs are heterodimeric complexes formed by the CTR and one of three Receptor Activity-Modifying Proteins (RAMPs).[8] These receptors are expressed in key areas of the brain that regulate energy balance, such as the area postrema and hypothalamus.[8]

By activating these pathways, **petrelintide** is believed to not only reduce food intake but also restore sensitivity to leptin, another critical hormone in energy homeostasis.[2][11]





Click to download full resolution via product page

Caption: Petrelintide's mechanism of action on central and physiological pathways.

#### **Clinical Trial Data on Metabolic Parameters**



The primary endpoint in early trials for **petrelintide** has been weight reduction. While direct, quantitative data on glucose metabolism and insulin sensitivity from these studies are pending, the significant weight loss observed is expected to correlate with improvements in these parameters.

#### **Body Weight Reduction**

The Phase 1b Multiple Ascending Dose (MAD) trial demonstrated a dose-dependent reduction in body weight over 16 weeks.[7][10][12]

| Treatment Group (16 weeks)        | Mean Change in Body Weight from Baseline (%) |
|-----------------------------------|----------------------------------------------|
| Placebo (pooled)                  | -1.7%[12]                                    |
| Petrelintide (2.4 mg target dose) | -4.8%[12]                                    |
| Petrelintide (4.8 mg target dose) | -8.6%[12]                                    |
| Petrelintide (9.0 mg target dose) | -8.3%[12]                                    |

Table 1: Body Weight Reduction in Phase 1b MAD Trial

A separate cohort in the Phase 1b trial evaluated lower doses over a shorter duration.

| Treatment Group (6 weeks) | Mean Change in Body Weight from Baseline (%) |
|---------------------------|----------------------------------------------|
| Petrelintide (0.6 mg)     | -5.3%[7]                                     |
| Petrelintide (1.2 mg)     | -5.1%[7]                                     |

Table 2: Body Weight Reduction in Phase 1b MAD Trial (6-Week Cohorts)

#### Glucose Metabolism and Insulin Sensitivity

Ongoing Phase 2 trials (ZUPREME-1 and ZUPREME-2) are evaluating **petrelintide** in populations with and without type 2 diabetes.[7] Key secondary endpoints in these trials include changes in fasting glucose and hemoglobin A1c (HbA1c), which will provide direct evidence of



**petrelintide**'s effect on glycemic control.[13][14] Given its mechanism as an amylin analogue, **petrelintide** is hypothesized to improve postprandial glucose excursions and enhance insulin sensitivity, partly as a consequence of weight loss and partly through its direct hormonal effects.[8]

## **Experimental Protocols**

The clinical development of **petrelintide** involves rigorous, controlled methodologies to assess its efficacy and safety.

### Phase 1b Multiple Ascending Dose (MAD) Trial

- Design: A randomized, double-blind, placebo-controlled trial conducted in healthy participants with overweight or obesity.[10][12]
- Participants: 48 individuals (79% male) with a median baseline BMI of 29 kg/m <sup>2</sup>.[10][12]
- Intervention: Participants were randomized (3:1) to receive either once-weekly subcutaneous **petrelintide** or a placebo for 16 weeks.[12] The protocol involved a dose-escalation phase, with target maintenance doses of 2.4 mg, 4.8 mg, and 9.0 mg.[12]
- Key Assessments: The primary outcomes were safety and tolerability. Pharmacodynamic assessments included changes in body weight and waist circumference.[12]





Click to download full resolution via product page

Caption: Generalized workflow for petrelintide's randomized controlled trials.

## Standard Methodologies for Assessing Glucose Metabolism

While specific results for **petrelintide** are pending, its effects on glucose metabolism and insulin sensitivity will likely be evaluated using established gold-standard techniques in laterphase trials.



- Hyperinsulinemic-Euglycemic Clamp: This is the reference method for directly quantifying insulin sensitivity.[15][16] It involves infusing insulin at a constant rate to achieve hyperinsulinemia while simultaneously infusing glucose at a variable rate to maintain normal blood glucose levels (euglycemia). The glucose infusion rate required to maintain euglycemia is a direct measure of insulin-mediated glucose disposal and thus whole-body insulin sensitivity.[15]
- Oral Glucose Tolerance Test (OGTT): The OGTT assesses the body's ability to handle an oral glucose load.[15] After an overnight fast, a standard 75g glucose solution is ingested, and blood glucose and insulin levels are measured at baseline and at regular intervals for 2-3 hours. This test provides insights into insulin secretion and peripheral insulin resistance. [15][17]
- Insulin Tolerance Test (ITT): This test measures the rate of glucose clearance from the blood following an intravenous bolus of insulin. The rate of decline in blood glucose provides an index of whole-body insulin sensitivity.[15][18]
- Indirect Calorimetry: This technique can be combined with clamp studies to measure substrate oxidation.[19] By measuring oxygen consumption and carbon dioxide production, it's possible to determine the respiratory quotient (RQ), which indicates whether the body is primarily metabolizing carbohydrates or fats. A shift in RQ during insulin stimulation reflects metabolic flexibility.[19]

#### **Summary and Future Directions**

**Petrelintide** is a promising long-acting amylin analogue that has demonstrated significant, clinically meaningful weight loss in early-phase clinical trials. Its mechanism of action, which mimics the natural hormone amylin, is directly linked to the regulation of glucose metabolism through effects on gastric emptying, glucagon secretion, and satiety.

While current data focuses on weight management, the physiological role of amylin strongly suggests that **petrelintide** will have beneficial effects on glycemic control and insulin sensitivity. The results from the ongoing ZUPREME-1 and ZUPREME-2 Phase 2 trials are highly anticipated and will be critical in quantifying these effects, particularly in individuals with type 2 diabetes. These studies will likely employ rigorous methodologies such as OGTTs and potentially euglycemic clamps to fully characterize **petrelintide**'s metabolic profile. The



favorable tolerability observed thus far, especially concerning gastrointestinal side effects, could make **petrelintide** a valuable therapeutic option in the management of obesity and related metabolic disorders.[2][6]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Petrelintide Wikipedia [en.wikipedia.org]
- 2. How Does Petrelintide Work? NowPatient [nowpatient.com]
- 3. blog.profil.com [blog.profil.com]
- 4. zealandpharma.com [zealandpharma.com]
- 5. Zealand Pharma says weight loss drug could be comparable to GLP1-RAs Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Zealand Expands Weight-Loss Portfolio With Positive Phase Ib GLP-1 Alternative Data [synapse.patsnap.com]
- 7. zealandpharma.com [zealandpharma.com]
- 8. Development of Petrelintide: a Potent, Stable, Long-Acting Human Amylin Analogue PMC [pmc.ncbi.nlm.nih.gov]
- 9. joinvoy.com [joinvoy.com]
- 10. Zealand Pharma reveals positive Phase 1b results for petrelintide trial [synapse.patsnap.com]
- 11. Zealand: Latest Developments in the Insulin Analog Petrelintide for Weight Management [synapse.patsnap.com]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. xtalks.com [xtalks.com]
- 15. Methods for Quantifying Insulin Sensitivity and Determining Insulin Time-Action Profiles | Oncohema Key [oncohemakey.com]



- 16. researchgate.net [researchgate.net]
- 17. Assessing Insulin Sensitivity and Resistance in Humans Endotext NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. joe.bioscientifica.com [joe.bioscientifica.com]
- 19. bmjopen.bmj.com [bmjopen.bmj.com]
- To cite this document: BenchChem. [Petrelintide: A Technical Overview of its Effects on Glucose Metabolism and Insulin Sensitivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603375#petrelintide-s-effect-on-glucose-metabolism-and-insulin-sensitivity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com